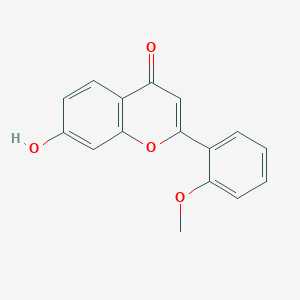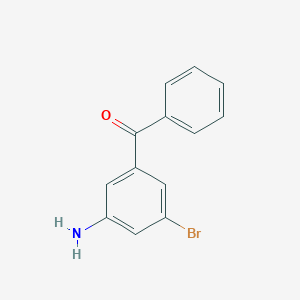
1e,4a-Dimethyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1e,4a-Dimethyladamantane is a polycyclic hydrocarbon with the molecular formula C₁₂H₂₀. It belongs to the adamantane family, characterized by a rigid, cage-like structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1e,4a-Dimethyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, 1,3-dimethyladamantane can be synthesized by reacting adamantane with methylating agents under specific conditions . Another method involves the reaction of adamantanone with acetonitrile in the presence of potassium hydroxide and 18-crown-6 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1e,4a-Dimethyladamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols and ketones.
Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, N-hydroxyphthalimide, cobalt salts.
Substitution: Halogenating agents like bromine, nitric acid.
Major Products:
Oxidation: 3,5-Dimethyladamantan-1-ol, 5,7-Dimethyladamantane-1,3-diol.
Substitution: Nitro derivatives of adamantane.
Scientific Research Applications
1e,4a-Dimethyladamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1e,4a-Dimethyladamantane and its derivatives often involves interaction with specific molecular targets. For example, memantine, an adamantane derivative, acts as an uncompetitive antagonist of NMDA receptors in the brain. This action helps regulate glutamate activity, which is crucial in neurological processes .
Comparison with Similar Compounds
1e,4a-Dimethyladamantane can be compared with other adamantane derivatives such as:
1,3-Dimethyladamantane: Similar in structure but differs in the position of methyl groups.
Memantine: A derivative used in medicine, particularly for treating Alzheimer’s disease.
1,4-Dimethyladamantane: Another isomer with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific methyl group positioning, which influences its reactivity and stability. This makes it particularly useful in specialized chemical syntheses and industrial applications.
Properties
CAS No. |
24145-88-8 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(3S,5R)-1,4-dimethyladamantane |
InChI |
InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3/t8?,9?,10-,11+,12? |
InChI Key |
MUQFEEYWQQZABK-AWDSCPMSSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C |
Canonical SMILES |
CC1C2CC3CC1CC(C3)(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)



![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)

![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
